molecular formula C8H8N4 B150101 5-Phenyl-1H-1,2,4-triazol-3-amine CAS No. 4922-98-9

5-Phenyl-1H-1,2,4-triazol-3-amine

Cat. No.: B150101
CAS No.: 4922-98-9
M. Wt: 160.18 g/mol
InChI Key: GHUDJFJZFUVPIQ-UHFFFAOYSA-N
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Description

5-Phenyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a triazole ring substituted with a phenyl group. Triazoles are known for their versatile biological activities and are integral components in various pharmacological agents. The presence of three nitrogen atoms in the triazole ring contributes to its unique chemical properties and reactivity .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Types of Reactions:

    Oxidation: Triazoles can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of triazoles can be achieved using agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Triazoles are prone to nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted triazoles with various functional groups.

Properties

IUPAC Name

5-phenyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUDJFJZFUVPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197735
Record name 1H-1,2,4-Triazole, 3-amino-5-phenyl-
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Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4922-98-9
Record name 3-Phenyl-1H-1,2,4-triazol-5-amine
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Record name 5-Phenyl-4H-1,2,4-triazol-3-amine
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Record name 4922-98-9
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Record name 4922-98-9
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Record name 1H-1,2,4-Triazole, 3-amino-5-phenyl-
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Record name 3-phenyl-1H-1,2,4-triazol-5-amine
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Record name 5-PHENYL-4H-1,2,4-TRIAZOL-3-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 5-Phenyl-1H-1,2,4-triazol-3-amine as revealed by its crystal structure?

A1: The crystal structure analysis reveals that this compound actually exists as two tautomers in its crystal form: 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, present in equal amounts [].

    Q2: How does this compound interact with other molecules in its crystal structure?

    A2: The crystal structure reveals that the molecules of this compound, in its two tautomeric forms, are linked together through N—H⋯N hydrogen bonds []. This hydrogen bonding pattern forms a two-dimensional network extending parallel to the crystallographic plane denoted as (100) []. This organized network contributes to the stability of the crystal structure.

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